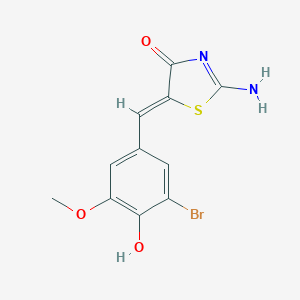![molecular formula C16H23NO6S B415178 METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE](/img/structure/B415178.png)
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is an organic compound with a complex structure that includes a methylsulfanyl group, a trimethoxybenzoyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable reagent to form the corresponding acid chloride.
Coupling with Amino Butanoate: The acid chloride is then reacted with an amino butanoate derivative to form the amide bond.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-[(3,5-dimethylbenzoyl)amino]butanoate
- Methyl 4-(methylsulfanyl)-2-[(3,4-dimethoxybenzoyl)amino]butanoate
Uniqueness
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is unique due to the presence of the trimethoxybenzoyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C16H23NO6S |
|---|---|
Peso molecular |
357.4g/mol |
Nombre IUPAC |
methyl 4-methylsulfanyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C16H23NO6S/c1-20-12-8-10(9-13(21-2)14(12)22-3)15(18)17-11(6-7-24-5)16(19)23-4/h8-9,11H,6-7H2,1-5H3,(H,17,18) |
Clave InChI |
NJNYQRCYZLAHQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-ethoxy-4-[(Z)-(1-oxo-3a,4-dihydro-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B415097.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415104.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)
![2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415108.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415114.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B415116.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
